1-Methyl-piperidine-3-boronic acid hydrochloride is a boronic acid derivative that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is classified under boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. The hydrochloride form indicates that the compound is in its salt form, enhancing its solubility and stability for various applications.
1-Methyl-piperidine-3-boronic acid hydrochloride is synthesized through various chemical methods, often involving the reaction of piperidine derivatives with boron reagents. It is classified as an organoboron compound, which is crucial in medicinal chemistry and material science due to its unique reactivity and ability to form stable complexes with various substrates.
The synthesis of 1-Methyl-piperidine-3-boronic acid hydrochloride can be achieved through several methods:
The molecular structure of 1-Methyl-piperidine-3-boronic acid hydrochloride consists of:
1-Methyl-piperidine-3-boronic acid hydrochloride participates in various chemical reactions, including:
The mechanism of action for 1-Methyl-piperidine-3-boronic acid hydrochloride primarily revolves around its ability to form stable complexes with electrophiles during cross-coupling reactions. The process involves:
This mechanism allows for efficient carbon-carbon bond formation, which is essential in synthesizing pharmaceuticals and complex organic molecules.
The compound's stability and reactivity make it suitable for various synthetic applications, particularly in pharmaceutical chemistry.
1-Methyl-piperidine-3-boronic acid hydrochloride has several scientific uses:
Boronic acids, characterized by the general structure R–B(OH)₂, constitute a vital class of organoboron compounds in modern synthetic chemistry. Their significance stems from unique physicochemical properties, including Lewis acidity, capacity for reversible covalent bond formation with diols and nucleophiles, and low inherent toxicity that classifies them as environmentally benign "green" compounds [1] [7]. The boron atom exhibits sp² hybridization in its neutral state, featuring an empty p orbital that readily accepts electron pairs, enabling transformation to an anionic sp³ hybridized tetrahedral form under physiological conditions. This electronic flexibility facilitates dynamic interactions crucial for molecular recognition processes and catalytic applications [1] [9]. Boronic acids serve as indispensable building blocks in carbon-carbon bond-forming reactions, most notably the Nobel Prize-recognized Suzuki-Miyaura cross-coupling, which revolutionized the synthesis of complex biaryl systems, pharmaceuticals, and functional materials [4] [7] [10]. Their synthetic versatility extends beyond cross-coupling to encompass Chan–Lam aminations, conjugate additions, and catalytic applications [4] [10].
Piperidine-boronic acid hybrids represent a strategically important subclass wherein the boronic acid functionality enables participation in transition metal-catalyzed reactions, while the piperidine moiety provides structural complexity and biological relevance. The integration of a saturated nitrogen heterocycle with boronic acid reactivity creates multifunctional building blocks capable of sophisticated molecular construction. These hybrids participate effectively in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl and heteroaryl halides under palladium catalysis [4] [10]. The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the organic halide to palladium(0), transmetalation with the boronic acid species, and reductive elimination to form the new C–C bond [4].
A critical advantage of piperidine-containing boronic acids is their compatibility with diverse reaction conditions and functional groups. The piperidine nitrogen can be functionalized (e.g., alkylated as in 1-methylpiperidine derivatives) to modulate steric and electronic properties without compromising boronic acid reactivity [3] [6]. This allows chemists to fine-tune the hybrid molecule's behavior in cross-coupling reactions. Furthermore, the stability of piperidine-boronic acid derivatives, particularly as boronate esters or trifluoroborate salts, enhances their utility in multi-step syntheses [4] [10]. Potassium trifluoroborates (R-BF₃K), for instance, offer exceptional stability toward protodeboronation and chromatography while remaining reactive in Suzuki-Miyaura couplings, effectively serving as "protected" boronic acids [4] [10].
Table 1: Key Physicochemical Properties of 1-Methylpiperidine-3-boronic Acid Hydrochloride
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₆H₁₅BClNO₂ | Elemental Analysis |
Molecular Weight | 179.45 g/mol | Mass Spectrometry |
Calculated LogP | 0.54 | Consensus of Computational Models |
Topological Polar Surface Area | 38.33 Ų | Computational Modeling |
Water Solubility (Predicted) | 12.7 mg/mL (0.0709 mol/L) | ESOL Model |
Hydrogen Bond Acceptors | 3 | Molecular Structure Analysis |
Hydrogen Bond Donors | 1 | Molecular Structure Analysis |
The synthetic utility of piperidine-boronic acid hybrids extends beyond traditional cross-coupling. They participate in Chan-Lam coupling for carbon-heteroatom bond formation, enabling efficient synthesis of aryl amines and ethers [4] [10]. Additionally, the boronic acid group facilitates transmetalation in reactions beyond palladium catalysis, including rhodium- and copper-mediated transformations. The piperidine nitrogen can coordinate metals or influence stereoselectivity in asymmetric syntheses, providing avenues for accessing chiral piperidine derivatives prevalent in pharmaceuticals [3] [5]. Recent advances demonstrate their application in sequential one-pot reactions combining cross-coupling with hydrogenation, exemplified by syntheses of complex molecules like the Alzheimer's drug Donepezil [3].
The trajectory of boronic acids in medicinal chemistry reflects a paradigm shift from initial toxicological concerns to recognition as privileged pharmacophores. Early misconceptions regarding boron toxicity, partly stemming from its use in insecticides, initially limited pharmaceutical exploration [1] [9]. However, this perception was gradually dispelled by several factors: the natural occurrence of boron compounds in foods (fruits, nuts, vegetables), the established safety profile of boric acid as a preservative in ophthalmic solutions, and rigorous toxicological studies revealing that acute boron toxicity in humans requires significantly high doses [1] [9]. Seminal research demonstrating boron's essentiality as a trace nutrient in plants and animals further supported its biological compatibility [9].
The transformative event in boron medicinal chemistry occurred in 2003 with the U.S. Food and Drug Administration (FDA) approval of bortezomib (Velcade®), a dipeptidyl boronic acid proteasome inhibitor for treating multiple myeloma [1] [9]. Bortezomib's mechanism involves reversible coordination of the catalytic threonine residue in the 20S proteasome via its boronic acid moiety, validating boron's ability to engage biological targets with high specificity. This breakthrough ignited intense research interest, leading to four additional FDA-approved boron-containing drugs within fifteen years: tavaborole (Kerydin®, antifungal, 2014), crisaborole (Eucrisa®, anti-inflammatory, 2016), ixazomib (Ninlaro®, proteasome inhibitor, 2015), and vaborbactam (Vabomere®, β-lactamase inhibitor, 2017) [1] [9].
Table 2: Evolution of Key Boron-Containing Therapeutics
Compound (Approval Year) | Therapeutic Class | Boron Functional Group | Primary Biological Target |
---|---|---|---|
Bortezomib (2003) | Antineoplastic | Dipeptidyl boronic acid | 20S Proteasome |
Tavaborole (2014) | Antifungal | Oxaborole | Leucyl-tRNA synthetase |
Ixazomib (2015) | Antineoplastic | Peptidyl boronic acid | 20S Proteasome |
Crisaborole (2016) | Anti-inflammatory (Topical) | Benzoxaborole | Phosphodiesterase-4 (PDE-4) |
Vaborbactam (2017) | β-Lactamase Inhibitor | Cyclic boronic acid | Serine β-lactamases (KPC) |
The synthetic revolution catalyzed by the Suzuki-Miyaura coupling reaction (1979) significantly accelerated medicinal chemistry applications by providing robust methods for incorporating boronic acids and esters into complex molecules [1] [9]. This cross-coupling reaction enabled efficient access to diverse boronic acid building blocks, including heterocyclic variants essential for drug discovery. Piperidine-boronic acids emerged as particularly valuable scaffolds due to the piperidine ring's prevalence in bioactive molecules. More than twenty classes of pharmaceuticals contain piperidine substructures, ranging from analgesics and antipsychotics to anticancer agents [3]. The hybridization of the piperidine pharmacophore with boronic acid reactivity and targeting capability, as exemplified by 1-methylpiperidine-3-boronic acid hydrochloride, represents a strategic convergence enabling novel medicinal chemistry applications.
1-Methyl-piperidine-3-boronic acid hydrochloride (CAS 28082-87-3, Molecular Formula: C₆H₁₅BClNO₂, MW: 179.45) embodies a structurally sophisticated building block integrating three key elements: a boronic acid group enabling diverse cross-coupling reactions, a tertiary amine within a saturated N-methylpiperidine ring capable of hydrogen bonding and salt formation, and hydrochloride salt formulation enhancing stability and solubility [6] [8]. This combination confers unique advantages for synthetic and medicinal chemistry applications, distinguishing it from simpler boronic acids or piperidine derivatives.
The molecule's physicochemical profile underpins its versatility. Computational modeling predicts a calculated LogP of 0.54 and a topological polar surface area (TPSA) of 38.33 Ų, indicating moderate lipophilicity and favorable membrane permeability [8]. Its hydrochloride salt form enhances water solubility (predicted 12.7 mg/mL) compared to the free base, facilitating handling in aqueous or mixed solvent systems common in cross-coupling reactions and biological assays [6] [8]. The tertiary amine (pKa ~10) remains predominantly protonated at physiological pH, influencing its electrostatic interactions and distribution properties, while the boronic acid (pKa ~9) exists in equilibrium between neutral trigonal and anionic tetrahedral forms, enabling reversible interactions with biological nucleophiles [1] [8].
Table 3: Synthetic Applications of 1-Methylpiperidine-3-boronic Acid Hydrochloride
Reaction Class | Reaction Partners | Key Products | Synthetic Utility |
---|---|---|---|
Suzuki-Miyaura Coupling | Aryl/Heteroaryl Halides | 3-(Hetero)arylpiperidines | Access to diverse CNS-active scaffolds |
Chan-Lam Coupling | Amines, Phenols | 3-Aminopiperidines, Aryloxy derivatives | Synthesis of peptidomimetics |
Petasis Borono-Mannich | Aldehydes, Amines | α-Amino acids with piperidine motif | Library synthesis for medicinal chemistry |
Protodeboronation-Resistant Transformations | Electrophiles | Functionalized piperidines | Compatibility with complex substrates |
Tandem Coupling-Hydrogenation | Vinyl Halides | Alkylpiperidine derivatives | Saturated heterocyclic systems |
Synthetic applications leverage both functional groups strategically. The boronic acid participates in Suzuki-Miyaura couplings with aryl/heteroaryl halides, enabling direct functionalization at the piperidine 3-position to yield novel 3-arylpiperidines and 3-heteroarylpiperidines—structural motifs prevalent in pharmaceuticals targeting neurological disorders and infectious diseases [3] [4]. Furthermore, the Chan-Lam reaction facilitates carbon-nitrogen bond formation with amines or phenols without preactivation of the nucleophile [4] [10]. The piperidine nitrogen's basicity enhances solubility during reactions and can be exploited for further derivatization or salt formation to optimize physicochemical properties of drug candidates [3] [5]. The hydrochloride counterion also stabilizes the boronic acid against undesired protodeboronation or anhydride formation during storage and handling [6].
In medicinal chemistry, this hybrid structure functions as a bifunctional template. The boronic acid can target serine proteases or other hydrolytic enzymes through reversible tetrahedral adduct formation with active site residues, while the piperidine moiety contributes to pharmacokinetic optimization—enhancing solubility, membrane permeability, or conferring affinity for neuronal receptors and transporters [1] [3] [5]. This dual functionality is exemplified in patented synthetic routes to serotonin 5-HT1F receptor agonists containing the pyridinyl-piperidine-boronic acid core for migraine treatment, demonstrating the scaffold's direct pharmaceutical relevance [5]. The molecule thus serves as a critical linchpin for generating structurally diverse, biologically active piperidine derivatives, accelerating drug discovery in neurological, oncological, and infectious disease therapeutics.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8